4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine

Description

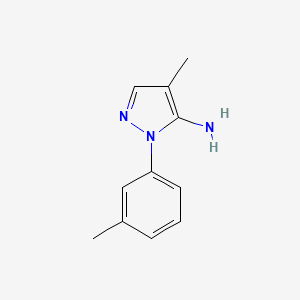

4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at position 4 of the pyrazole ring and a 3-methylphenyl substituent at position 1 (Figure 1). Pyrazole derivatives are widely studied for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . This compound’s structural flexibility allows for diverse chemical modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

4-methyl-2-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)9(2)7-13-14/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPHTYDRFGQQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate hydrazine derivatives with α, β-unsaturated ketones or aldehydes. One common method is the cyclization of 3-methylphenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation or solvent-free conditions, may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles with functional groups like halogens, alkyl, or sulfonyl groups.

Scientific Research Applications

4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine with six analogs, focusing on structural variations, physicochemical properties, and biological activities.

Key Comparisons

Positional Isomerism (2- vs. Meta-substitution (3-methylphenyl) allows better spatial orientation for interactions with biological targets, such as thrombin .

Substituent Electronic Effects

- The 4-methoxyphenyl group in 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine () introduces electron-donating effects, enhancing solubility but possibly reducing membrane permeability. In contrast, the 4-fluorophenyl group in 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine () provides electron-withdrawing effects, improving metabolic stability .

Biological Activity

- Pyrazole-5-amine derivatives with 3-substituents (e.g., cyclopropyl) show enhanced thrombin inhibition due to improved hydrophobic interactions in enzyme pockets . The furylmethyl analog () may target parasitic enzymes like Necator americanus glutathione S-transferase, as seen in structurally similar benzimidazoles .

Spectroscopic Characterization

- DFT studies () predict distinct ¹H and ¹³C NMR shifts for analogs with diazenyl or phenyl groups. For example, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine shows downfield shifts for the amine proton (δ ~5.2 ppm) due to conjugation effects .

Synthetic Routes Most analogs are synthesized via condensation reactions. For instance, 3-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine derivatives are prepared using acetohydrazonoyl cyanide and hydrazine hydrate (). The target compound likely follows a similar pathway, substituting 3-methylacetophenone as the starting material .

Biological Activity

4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.25 g/mol. The compound features a pyrazole ring substituted with a 3-methylphenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound exhibits anti-inflammatory effects. Additionally, it may interact with other enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various pathogens, including bacteria responsible for infections. The minimum inhibitory concentration (MIC) values for the compound suggest potent activity, comparable to established antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Pseudomonas aeruginosa | 0.75 | 1.50 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. It was found to significantly inhibit biofilm formation in Staphylococcus species, highlighting its potential as a therapeutic agent against biofilm-associated infections .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of this pyrazole derivative in animal models of inflammation. Results indicated a marked reduction in edema and inflammatory cytokines, supporting its use in developing anti-inflammatory drugs.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine and its derivatives?

The synthesis typically involves multi-step protocols:

- Cyclization : Starting from monomethylhydrazine or phenylhydrazine, cyclization with ethyl acetoacetate forms the pyrazole core .

- Substituent Introduction : Halogenation or methoxy-group incorporation via Vilsmeier–Haack reactions (using POCl₃/DMF) at the pyrazole C4 position .

- Functionalization : Acylation or thiourea derivatization to introduce carboxamide or thiourea moieties, enhancing pharmacological potential . Key intermediates (e.g., 5-chloro-3-methyl-pyrazole-4-carbonyl chloride) are validated via IR and NMR spectroscopy .

Q. How is X-ray crystallography utilized in confirming the structure of synthesized pyrazole-amine derivatives?

Single-crystal X-ray diffraction resolves regioisomeric ambiguities and confirms substitution patterns. For example:

- Halogenated derivatives (e.g., 4-(4-fluorophenyl) analogs) show planar pyrazole rings with dihedral angles <5° relative to aryl substituents, confirming steric compatibility .

- Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations, as seen in 1-(3-methylphenyl) derivatives . Data-to-parameter ratios >15 ensure structural reliability .

Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of this compound?

- Antitubercular Activity : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv, with IC₅₀ values <10 µM for halogenated derivatives .

- Antimicrobial Screening : Agar diffusion assays for bacterial strains (e.g., S. aureus, E. coli), showing zone-of-inhibition correlations with electron-withdrawing substituents .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), where methoxy groups reduce potency compared to chloro-substituted analogs .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence the antitubercular activity of this compound derivatives?

- Halogenation : Chloro or fluoro substituents at C3/C5 enhance lipophilicity and membrane penetration, reducing IC₅₀ values by 40–60% compared to methoxy groups .

- Aryl Substituents : Bulky 2,4,6-trichlorophenyl groups at N1 improve steric hindrance, reducing metabolic degradation but increasing cytotoxicity .

- Thiourea Derivatives : N-acyl thiourea moieties at C5 increase hydrogen-bonding potential, improving target binding (e.g., mycobacterial enzyme inhibition) .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- DFT/B3LYP Calculations : At the 6-311G(d,p) level, Mulliken charges reveal electron-deficient C4 positions, favoring nucleophilic attacks .

- HOMO-LUMO Analysis : Energy gaps (ΔE ≈ 4.5 eV) indicate moderate reactivity, correlating with experimental oxidation potentials .

- Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions at the amine group and electrophilic zones at chloro-substituted aryl rings, guiding derivatization strategies .

Q. How can contradictory activity data across different substituent groups be resolved through structure-activity relationship (SAR) studies?

- Meta vs. Para Substitution : 3-Methylphenyl at N1 improves antitubercular activity (IC₅₀ = 2.8 µM) compared to 4-methylphenyl analogs (IC₅₀ = 9.7 µM) due to optimized hydrophobic interactions .

- Resolving Cytotoxicity Paradox : While chloro-substituted derivatives show potent activity, their high logP values (>3.5) correlate with off-target effects. Introducing polar groups (e.g., hydroxyl) balances potency and safety .

- Data Harmonization : Cross-validate in vitro results with molecular docking (e.g., enoyl-ACP reductase for antitubercular activity) to identify false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.